

A Comparative Guide to V-ATPase Inhibition: TS 155-2 versus Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a crucial role in the acidification of various intracellular compartments and, in some specialized cells, the extracellular environment. Their involvement in a wide range of physiological and pathological processes, including cancer metastasis, osteoporosis, and viral infections, has made them attractive targets for therapeutic intervention. Among the numerous inhibitors of V-ATPase, the macrolide antibiotics represent a significant class. This guide provides a comparative overview of two such macrolides, **TS 155-2** (also known as JBIR-100) and hygrolidin, both isolated from Streptomyces species.

It is important to note that while both compounds are structurally related to the well-characterized V-ATPase inhibitor bafilomycin A1, a direct comparative study quantifying their inhibitory effects on V-ATPase is not publicly available. This guide, therefore, synthesizes the existing data on their individual biological activities and provides a framework for their comparative evaluation.

Comparative Overview of TS 155-2 and Hygrolidin

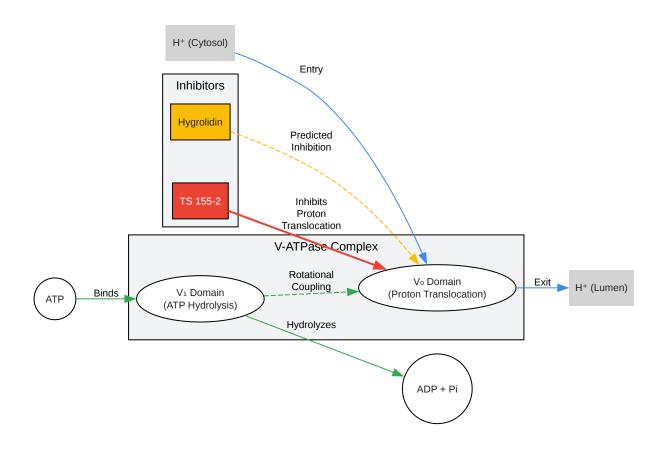


Feature	TS 155-2 (JBIR-100)	Hygrolidin
Source	Streptomyces sp.	Streptomyces sp.
Chemical Class	16-membered macrolide, bafilomycin analogue	16-membered macrocyclic lactone, related to bafilomycins
V-ATPase Inhibition	Confirmed to inhibit V-ATPase activity.[1][2][3][4][5]	Implied by its structural similarity to bafilomycins, but direct inhibition and quantitative data are not available in the reviewed literature.
Reported IC50 (V-ATPase)	Not reported in the reviewed literature.	Not reported in the reviewed literature.
Other Reported Biological Activities	Cytotoxic against HeLa cells (IC50: 72.6 nM); antimicrobial and anticancer activities.	Active against SV40 tumor cells and inhibits the growth of solid tumor-derived cell lines such as DLD-1 human colon cancer cells by inducing G1 and S phase arrest. Active against Valsa ceratosperma, the pathogen of apple canker disease.

Mechanism of V-ATPase Inhibition by Macrolides

Macrolide inhibitors of the bafilomycin class, to which **TS 155-2** belongs and hygrolidin is structurally related, typically target the V_0 subunit of the V-ATPase complex. The V_0 subunit is the transmembrane proton pore. By binding to this subunit, these inhibitors are thought to induce a conformational change that blocks the proton translocation pathway, thereby inhibiting the pump's activity. This leads to a decrease in the acidification of intracellular organelles.





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Figure 1. Proposed mechanism of V-ATPase inhibition by TS 155-2 and hygrolidin.

Experimental Protocols for V-ATPase Inhibition Assay

To directly compare the inhibitory potency of **TS 155-2** and hygrolidin on V-ATPase, a standardized in vitro V-ATPase activity assay is required. Below is a detailed methodology that can be adapted for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **TS 155-2** and hygrolidin on V-ATPase activity.



Materials:

- Isolated membrane vesicles enriched in V-ATPase (e.g., from bovine chromaffin granules or yeast vacuoles).
- Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgSO₄, 0.2 mM EGTA.
- ATP solution (100 mM).
- ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe (1 mM in ethanol).
- Test compounds: TS 155-2 and hygrolidin dissolved in DMSO.
- Bafilomycin A1 (as a positive control).
- Valinomycin (1 mM in ethanol).
- Fluorometer capable of measuring fluorescence quenching.

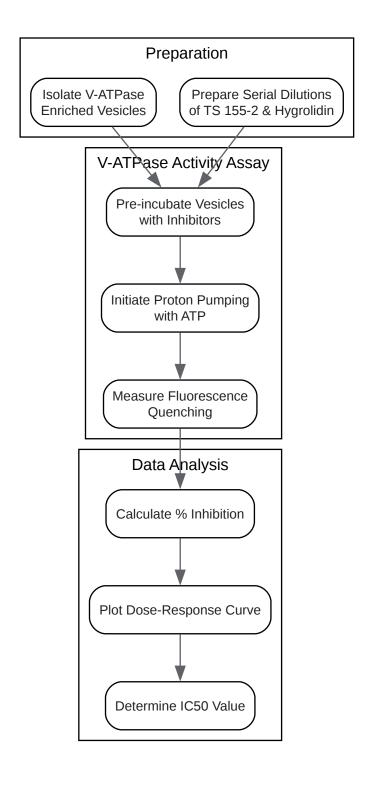
Procedure:

- Preparation of Membrane Vesicles: Isolate and purify membrane vesicles containing V-ATPase from a suitable source according to established protocols. Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).
- V-ATPase Activity Assay (Proton Pumping):
 - o In a fluorescence cuvette, add the assay buffer.
 - Add the membrane vesicles to a final protein concentration of 50-100 μg/mL.
 - Add ACMA to a final concentration of 1 μM.
 - $\circ~$ Add valinomycin to a final concentration of 1 μM to dissipate the membrane potential.
 - Incubate for 5 minutes at room temperature to allow for temperature equilibration and dye partitioning into the vesicles.



- Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 412 nm, Emission: 482 nm).
- To initiate the proton pumping activity, add ATP to a final concentration of 1-2 mM. A decrease in fluorescence (quenching) indicates the acidification of the vesicle interior.
- Monitor the initial rate of fluorescence quenching.
- Inhibition Assay:
 - Prepare a series of dilutions of **TS 155-2** and hygrolidin in DMSO.
 - Pre-incubate the membrane vesicles with varying concentrations of the test compounds (or DMSO as a vehicle control) for 10-15 minutes at room temperature before initiating the assay as described in step 2.
 - Also, include a set of experiments with a known V-ATPase inhibitor like bafilomycin A1 as a positive control.
 - Measure the initial rate of ATP-dependent proton pumping for each inhibitor concentration.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).





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Figure 2. Experimental workflow for determining the IC50 of V-ATPase inhibitors.

Conclusion



TS 155-2 and hygrolidin are both promising macrolide compounds with demonstrated or potential V-ATPase inhibitory activity. Their structural similarity to the well-established bafilomycin family of inhibitors suggests a similar mechanism of action. However, the lack of publicly available, direct comparative studies on their V-ATPase inhibitory potency makes it difficult to definitively rank their efficacy. The provided experimental protocol offers a clear path for researchers to perform such a comparison. Further investigation into the specific V-ATPase inhibitory activities and isoform selectivity of TS 155-2 and hygrolidin is warranted to fully understand their therapeutic potential.

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- To cite this document: BenchChem. [A Comparative Guide to V-ATPase Inhibition: TS 155-2 versus Hygrolidin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769750#ts-155-2-versus-hygrolidin-in-inhibiting-v-atpase]

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